Dehydro Clindamycin Phosphate (DCP) is a chemical compound identified as an impurity in the raw material of Clindamycin Phosphate (CP). [, ] While CP is a widely used antibiotic, DCP itself is not a clinically used drug and is primarily considered a byproduct during CP synthesis. [, ] It represents a degradation product of CP and is structurally similar, differing by the presence of a double bond. [, ] The identification and characterization of DCP are important for quality control in pharmaceutical production to ensure the purity and safety of CP drug formulations. [, ]
The synthesis of Dehydro Clindamycin typically involves the dehydrogenation of Clindamycin hydrochloride. Various methods have been explored for this transformation:
Dehydro Clindamycin possesses a unique molecular structure that differentiates it from its parent compound Clindamycin. The molecular formula for Dehydro Clindamycin is C₁₈H₁₈ClN₂O₅S, indicating that it retains similar elements but with variations in bonding due to dehydrogenation.
Dehydro Clindamycin undergoes various chemical reactions that are essential for its functionality:
The mechanism of action for Dehydro Clindamycin involves:
Dehydro Clindamycin exhibits several notable physical and chemical properties:
Relevant data indicates that variations in these properties can affect both its formulation in pharmaceutical products and its bioavailability when administered .
Dehydro Clindamycin has several scientific uses:
CAS No.: 20303-60-0
CAS No.: 3663-42-1
CAS No.: 42794-72-9
CAS No.:
CAS No.: 15574-69-3
CAS No.: 1152-76-7